Itaconate-alkyne

Description

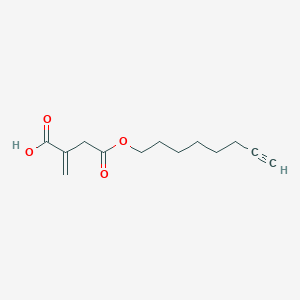

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOZWVAFQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCCCCCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Itaconate-Alkyne (ITalk)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of itaconate-alkyne, a pivotal tool in the study of itaconation, a recently discovered post-translational modification with significant implications in immunology and metabolic regulation.

Core Concepts: Understanding this compound

This compound, also known as ITalk, is a synthetic, cell-permeable analog of itaconate, an endogenous metabolite produced in immune cells like macrophages during inflammation.[1][2][3][4][5] It is specifically designed as a bioorthogonal probe for the quantitative and site-specific chemoproteomic profiling of protein itaconation in living cells. The key feature of this compound is the incorporation of a terminal alkyne group into an itaconate derivative structure. This alkyne moiety allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of itaconated proteins.

Functionally, this compound mimics the anti-inflammatory properties of endogenous itaconate, allowing it to label the authentic targets of itaconation within a cellular context.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, providing a solid foundation for its application in research.

IUPAC Name: 2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid

Synonyms: ITalk, 2-methylene-butanedioic acid, 4-(7-octyn-1-yl) ester

Chemical Formula: C₁₃H₁₈O₄

The structure features the characteristic α,β-unsaturated carboxylic acid group of itaconate, which is crucial for its reactivity with cysteine residues on target proteins, and a long carbon chain terminating in an alkyne group.

| Property | Value | Source |

| Molecular Weight | 238.28 g/mol | |

| CAS Number | 2454181-83-8 | |

| Appearance | Solid | |

| Purity | >98% (typical) | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Significance

Itaconate and its alkyne analog exert their effects by covalently modifying cysteine residues on proteins through a process called Michael addition, leading to "itaconation." This post-translational modification can alter the function of target proteins. This compound has been instrumental in identifying a wide range of protein targets for itaconation.

It has been demonstrated that itaconate can activate the anti-inflammatory transcription factor Nrf2 by alkylating its repressor protein, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes. Furthermore, this compound has been used to identify other key protein targets of itaconation in inflammatory macrophages, including:

-

DNA damage-binding protein 1 (DDB1)

-

Gelsolin (GSN)

-

ATP-citrate synthase (ACLY)

-

Adenylate kinase 2 (AK2)

The ability to profile these targets in living cells provides valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of itaconate.

Experimental Protocols

The use of this compound in chemoproteomic workflows generally follows a series of well-defined steps. Below is a generalized protocol based on published methodologies.

Objective: To label, identify, and quantify itaconated proteins from cultured cells.

Materials:

-

This compound (ITalk) probe

-

Cell culture reagents

-

Lysis buffer

-

Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, ligand, reducing agent)

-

Streptavidin beads for enrichment

-

Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry)

Protocol Outline:

-

Cell Treatment:

-

Culture cells of interest (e.g., primary bone-marrow-derived macrophages) to the desired confluency.

-

Treat the cells with this compound at a suitable concentration (e.g., 100 µM) for a specific duration (e.g., 4 hours). Include appropriate controls, such as vehicle-treated cells.

-

-

Cell Lysis:

-

After treatment, wash the cells to remove excess probe.

-

Lyse the cells in a suitable lysis buffer to solubilize proteins.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin).

-

This reaction will covalently link the reporter tag to the alkyne group of the this compound-modified proteins.

-

-

Enrichment of Itaconated Proteins (for mass spectrometry):

-

If using a biotin tag, incubate the lysate with streptavidin-conjugated beads to capture the biotinylated (and thus itaconated) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Downstream Analysis:

-

Western Blotting: Elute the captured proteins from the beads and analyze for specific proteins of interest by Western blotting.

-

Mass Spectrometry: For proteome-wide identification, digest the enriched proteins on-bead or after elution and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving itaconate and the experimental workflow for using this compound.

Applications in Drug Discovery and Development

The ability to profile protein itaconation opens up new avenues for drug discovery.

-

Target Identification and Validation: By identifying the specific proteins that are modified by itaconate, researchers can uncover novel therapeutic targets for inflammatory and metabolic diseases.

-

Mechanism of Action Studies: this compound can be used to elucidate the mechanism of action of drugs that modulate inflammatory pathways.

-

Biomarker Discovery: The profile of itaconated proteins may serve as a biomarker for certain disease states or drug responses.

Conclusion

This compound is a powerful and indispensable tool for the study of protein itaconation. Its design as a bioorthogonal probe enables the specific labeling and identification of itaconated proteins in a physiological context. This has significantly advanced our understanding of the role of itaconate in inflammation and metabolism and holds great promise for the development of novel therapeutics.

References

The Synthesis and Application of Itaconate-Alkyne for Metabolic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and application of itaconate-alkyne (ITalk), a bioorthogonal probe for the metabolic labeling and identification of protein "itaconation"—a post-translational modification with significant implications in immunology and disease. This document details the synthesis of the probe, experimental protocols for its use in cell culture, and the subsequent analysis of labeled proteins.

Introduction to Itaconate and Metabolic Labeling

Itaconate is a metabolite derived from the Krebs cycle intermediate cis-aconitate, produced in high amounts in activated immune cells like macrophages.[1][2][3] It plays a crucial role in regulating inflammatory responses and oxidative stress.[1][4] As a mild electrophile, itaconate can covalently modify cysteine residues on proteins through a process termed "itaconation" or "2,3-dicarboxypropylation". This post-translational modification can alter the function of key proteins involved in inflammation, metabolism, and signaling pathways.

To study this modification, researchers have developed bioorthogonal chemical reporters, such as this compound (ITalk). ITalk is a functional analog of itaconate that contains a terminal alkyne group. This alkyne handle allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples. ITalk has been shown to exhibit comparable anti-inflammatory effects to itaconate, making it a reliable tool for studying the biological roles of itaconation.

Synthesis of this compound (ITalk)

Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized by a qualified chemist. All chemical reactions should be performed in a controlled laboratory setting with appropriate safety precautions.

Proposed Synthetic Scheme

The synthesis would likely involve the esterification of itaconic anhydride with an alcohol containing a protected alkyne, followed by deprotection.

Step 1: Synthesis of an Alkyne-Containing Alcohol

A suitable starting material would be a commercially available alcohol with a protected alkyne group, such as 4-(trimethylsilyl)-3-butyn-1-ol.

Step 2: Esterification of Itaconic Anhydride

Itaconic anhydride is reacted with the protected alkyne-containing alcohol in the presence of a base catalyst (e.g., pyridine or DMAP) in an appropriate solvent (e.g., dichloromethane) to form the monoester.

Step 3: Deprotection of the Alkyne

The silyl protecting group is removed from the alkyne using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

Step 4: Purification

The final product, this compound, is purified using column chromatography on silica gel.

Experimental Protocols for Metabolic Labeling

The following protocols are based on methodologies described in the literature for metabolic labeling of macrophages with this compound.

Cell Culture and Treatment

This protocol is designed for bone marrow-derived macrophages (BMDMs) or Raw264.7 macrophage cell lines.

Materials:

-

BMDMs or Raw264.7 cells

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

This compound (ITalk) probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed macrophages in 6-well plates at a density of 2 x 10^6 cells per well and culture overnight.

-

Macrophage Activation: Stimulate the cells with LPS (100 ng/mL) for 4 hours to induce the inflammatory phenotype and endogenous itaconate production.

-

Metabolic Labeling: Treat the LPS-stimulated cells with the this compound probe at a final concentration of 100 µM for 4-12 hours. Note that the optimal concentration and incubation time may vary depending on the cell type and experimental goals, with effective concentrations ranging from 0.005 to 10 mM.

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS and then lyse the cells in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

Click Chemistry Reaction (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified proteins in the cell lysate.

Materials:

-

Cell lysate containing ITalk-labeled proteins

-

Azide reporter tag (e.g., biotin-azide, fluorescent azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

SDS buffer

Procedure:

-

Prepare Click Chemistry Cocktail: Prepare a fresh cocktail containing the following components in the specified final concentrations:

-

Azide reporter tag (100 µM)

-

TCEP (1 mM)

-

TBTA (100 µM)

-

CuSO₄ (1 mM)

-

-

Reaction: Add the click chemistry cocktail to the cell lysate (containing 50-100 µg of protein).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

-

Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes.

-

Pelleting and Washing: Centrifuge the mixture to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol.

-

Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting).

Downstream Analysis of Itaconated Proteins

In-gel Fluorescence Visualization

-

After the click reaction with a fluorescent azide, the protein samples are resolved by SDS-PAGE.

-

The gel is then imaged using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Western Blot Analysis

-

For biotin-tagged proteins, after SDS-PAGE, the proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a streptavidin-HRP conjugate.

-

The itaconated proteins are then visualized by chemiluminescence.

Mass Spectrometry-Based Proteomic Analysis

-

Biotin-tagged proteins are enriched from the cell lysate using streptavidin-agarose beads.

-

The enriched proteins are digested on-bead (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the itaconated proteins and the specific sites of modification.

Quantitative Data Summary

Chemoproteomic studies using this compound have identified a large number of itaconated proteins in inflammatory macrophages. The following tables summarize some of the key quantitative findings from these studies.

| Parameter | Value | Cell Type | Reference |

| Number of Identified Itaconated Proteins | 1,926 | Inflammatory Macrophages | |

| Number of Hypersensitive Itaconation Targets | 199 | Inflammatory Macrophages | |

| ITalk Concentration Range for Labeling | 0.005 - 10 mM | Raw264.7 cells | |

| ITalk Incubation Time for Labeling | 0 - 4 hours | Raw264.7 cells |

Table 1: Summary of Quantitative Data from this compound Profiling Studies

| Validated Itaconate Target Proteins | Function | Reference |

| DNA damage-binding protein 1 (DDB1) | DNA repair, protein ubiquitination | |

| Gelsolin (GSN) | Actin filament severing and capping | |

| ATP-citrate synthase (ACLY) | Acetyl-CoA synthesis | |

| Adenylate kinase 2 (AK2) | ATP homeostasis in mitochondria |

Table 2: Examples of Validated Protein Targets of Itaconation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes described in this guide.

Caption: Metabolic pathway of itaconate synthesis from the TCA cycle.

Caption: Experimental workflow for metabolic labeling with ITalk.

Caption: Schematic of the CuAAC click chemistry reaction.

References

- 1. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal proteome profiling of itaconate interactome in macrophages - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Mechanism of action of itaconate-alkyne in cells

An In-Depth Technical Guide to the Mechanism of Action of Itaconate-Alkyne in Cells

Introduction

Itaconate is an immunomodulatory metabolite produced in high concentrations by myeloid cells, such as macrophages, during inflammation.[1] Generated from the Krebs cycle intermediate cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1), itaconate plays a crucial role in linking cellular metabolism with immune responses.[1] Due to its chemical structure, specifically an α,β-unsaturated carboxylic acid, itaconate is an electrophile capable of covalently modifying proteins through a Michael addition reaction, a post-translational modification termed "itaconation".[1][2] This modification, primarily on reactive cysteine residues, alters the function of target proteins, leading to the anti-inflammatory effects of itaconate.[2]

To study this process in living cells, the bioorthogonal probe This compound (ITalk) was developed. ITalk is a cell-permeable functional analogue of itaconate that contains a terminal alkyne group. This alkyne handle enables the detection and identification of itaconated proteins through a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". By attaching azide-modified reporters, such as biotin for affinity purification or fluorophores for imaging, ITalk allows for the comprehensive, site-specific profiling of protein itaconation, providing a powerful tool to investigate the molecular targets and mechanisms of itaconate in cells.

Core Mechanism of Action

The mechanism of this compound (ITalk) as a chemical probe involves a two-step process:

-

Covalent Protein Modification: As an electrophile, ITalk readily enters living cells and mimics endogenous itaconate. Its α,β-unsaturated double bond reacts with nucleophilic cysteine residues on proteins via a Michael addition reaction. This forms a stable, covalent thioether bond, effectively "tagging" the target protein with the alkyne-containing moiety.

-

Bioorthogonal Ligation via Click Chemistry: After protein modification, cells are lysed, and the proteome is harvested. The alkyne handle installed by ITalk is then used for ligation to an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent-azide). This CuAAC reaction is highly specific and does not interfere with native biological molecules, allowing for the selective labeling of ITalk-modified proteins for subsequent analysis.

Key Cellular Signaling Pathways and Effects

The covalent modification of proteins by itaconate and its alkyne analogue has profound effects on cellular function, particularly in modulating metabolic and inflammatory pathways.

Inhibition of Glycolysis via GAPDH Alkylation

A primary target of this compound is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ITalk has been shown to directly alkylate a key cysteine residue (Cys22) in the active site of GAPDH. This covalent modification inhibits the enzyme's activity, creating a bottleneck in the glycolytic pathway. The inhibition of glycolysis in activated macrophages is a key component of the anti-inflammatory effect, as these cells typically rely on high glycolytic flux to support their pro-inflammatory functions. This leads to a significant reduction in lactate production.

Activation of the Nrf2 Anti-inflammatory Pathway

Itaconate is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a major regulator of antioxidant and anti-inflammatory gene expression. This compound mimics this effect by alkylating specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. Covalent modification of Keap1 prevents it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory and cytoprotective proteins.

References

The Itaconate-Alkyne Probe: A Technical Guide to its Biological Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological properties and applications of the itaconate-alkyne probe (ITalk), a powerful chemoproteomic tool for investigating the roles of itaconate in cellular processes. Itaconate, a metabolite produced by macrophages, is a key regulator of inflammatory and metabolic pathways. The this compound probe, as a functional analogue, allows for the specific labeling and identification of proteins that are post-translationally modified by itaconate, a process termed "itaconation."[1][2][3][4] This guide provides a comprehensive overview of the probe's mechanism of action, detailed experimental protocols, and a summary of its known biological targets and signaling pathways.

Core Biological Properties and Mechanism of Action

Itaconate is an endogenous anti-inflammatory metabolite that exerts its effects through multiple mechanisms.[5] One of its primary modes of action is the alkylation of cysteine residues on proteins, which can alter their function. The this compound probe (ITalk) is a bioorthogonal chemical reporter that mimics this activity. It contains an alkyne group that can be utilized for "click chemistry," a highly specific and efficient reaction for attaching reporter molecules, such as fluorophores or biotin, to the probe-labeled proteins. This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples.

ITalk has been shown to recapitulate the anti-inflammatory properties of itaconate, making it a valuable tool for studying the functional consequences of protein itaconation in living cells.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the use of the this compound probe.

Table 1: Experimental Concentrations and Incubation Times for this compound (ITalk) Probe

| Cell Line/System | Probe Concentration | Incubation Time | Purpose of Experiment | Reference |

| Raw264.7 cell lysates | 0.005 - 10 mM | 0 - 4 hours | Concentration- and time-dependent labeling | |

| LPS-stimulated Raw264.7 cells | 100 µM | 4 hours | NRF-2 protein level increase, lactate production inhibition | |

| LPS-stimulated Raw264.7 cells | 100 µM | Not specified | Inhibition of interleukin-1β (IL-1β) secretion | |

| Raw264.7 cells | 100 µM | 12 hours | Assessment of cell viability |

Table 2: Identified Protein Targets of Itaconation using this compound (ITalk) Probe

| Protein Target | Function | Cell Type | Reference |

| DNA damage-binding protein 1 (DDB1) | DNA repair, cell cycle regulation | Inflammatory macrophages | |

| Gelsolin (GSN) | Actin filament severing and capping | Inflammatory macrophages | |

| ATP-citrate synthase (ACLY) | Fatty acid synthesis | Inflammatory macrophages | |

| Adenylate kinase 2 (AK2) | Cellular energy homeostasis | Inflammatory macrophages | |

| Kelch-like ECH-associated protein 1 (KEAP1) | Negative regulator of Nrf2 | Macrophages |

Key Signaling Pathways

Itaconate and its alkyne probe analogue are known to modulate several critical signaling pathways involved in inflammation and metabolism.

KEAP1-Nrf2 Signaling Pathway

Itaconate activates the Nrf2 pathway, a key regulator of the antioxidant response, by directly alkylating cysteine residues on KEAP1. This modification disrupts the interaction between KEAP1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of antioxidant and anti-inflammatory genes.

Caption: Itaconate activates the Nrf2 pathway by alkylating KEAP1.

IκBζ-ATF3 Inflammatory Axis

Itaconate can also regulate inflammatory responses through the IκBζ-ATF3 axis. It has been shown to induce the expression of Activating Transcription Factor 3 (ATF3), which in turn inhibits the expression of IκBζ, a key regulator of secondary inflammatory gene expression.

Caption: Itaconate regulates the IκBζ-ATF3 inflammatory axis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound probe.

Synthesis of this compound (ITalk) Probe

A detailed protocol for the synthesis of the this compound probe can be found in the supporting information of the publication by Qin et al., 2020 in the Journal of the American Chemical Society. The general scheme involves the esterification of itaconic acid with an alkyne-containing alcohol.

Cell Culture and Treatment

-

Cell Line: Raw264.7 macrophages are a commonly used cell line for studying itaconate biology.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response and endogenous itaconate production, stimulate cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

-

Probe Labeling: Add the this compound probe to the cell culture medium at the desired concentration (e.g., 100 µM) and incubate for the specified duration (e.g., 4 hours).

Click Chemistry Reaction for Protein Labeling

The following protocol is adapted for labeling this compound-modified proteins in cell lysates.

-

Cell Lysis: After probe incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the BCA assay.

-

Click Chemistry Reaction Mix: Prepare the click chemistry reaction mix. A typical reaction mix includes:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Azide-functionalized reporter molecule (e.g., azide-biotin or a fluorescent azide)

-

-

Reaction: Add the click chemistry reaction mix to the cell lysate and incubate at room temperature for 1-2 hours.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents. Acetone or methanol/chloroform precipitation are common methods.

Chemoproteomic Workflow for Target Identification

The identification of itaconated proteins is typically achieved through a combination of click chemistry, protein enrichment, and mass spectrometry-based proteomics.

Caption: A typical chemoproteomic workflow for identifying itaconated proteins.

This guide provides a foundational understanding of the biological properties and applications of the this compound probe. For more detailed information and specific protocols, researchers are encouraged to consult the primary literature cited herein. The continued use of this powerful tool will undoubtedly lead to further discoveries regarding the multifaceted roles of itaconate in health and disease.

References

Itaconate-Alkyne: A Bioorthogonal Tool for Studying Protein Itaconation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Itaconate and the Challenge of Its Detection

In the landscape of immunometabolism, itaconate has emerged as a critical metabolite that links cellular metabolic processes to immune regulation.[1][2] Produced in high quantities in activated macrophages, this dicarboxylic acid is not merely a metabolic byproduct but an active signaling molecule with potent anti-inflammatory and antimicrobial properties.[3][4] Itaconate is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1]

The key to itaconate's function lies in its chemical structure: an α,β-unsaturated carboxylic acid group that makes it a mild electrophile. This feature enables itaconate to covalently modify proteins by reacting with nucleophilic amino acid residues, particularly cysteine, through a Michael addition reaction. This post-translational modification (PTM), termed "itaconation" or "2,3-dicarboxypropylation," can alter the function of target proteins, thereby modulating critical cellular pathways.

Despite its importance, studying itaconation within the complex environment of a living cell has been challenging. The transient and dynamic nature of this PTM, coupled with the lack of specific antibodies, has hindered the identification of its protein targets and the elucidation of its functional consequences. To overcome these hurdles, researchers have turned to bioorthogonal chemistry, leading to the development of itaconate-alkyne (ITalk), a powerful chemical probe for profiling itaconation directly in living systems. This guide provides a comprehensive overview of ITalk, its application, and the experimental methodologies for its use in studying protein itaconation.

This compound (ITalk): A Bioorthogonal Chemical Reporter

This compound (ITalk) is a synthetic, functional analogue of itaconate designed for bioorthogonal applications. It retains the essential α,β-unsaturated carboxylic acid structure of itaconate, allowing it to react with the same protein targets, while incorporating a terminal alkyne group. This alkyne handle is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry"—with an azide-containing reporter tag in vitro.

This two-step approach allows for the selective labeling and subsequent detection or enrichment of itaconated proteins from complex biological samples. Importantly, studies have shown that ITalk recapitulates the anti-inflammatory properties of endogenous itaconate, such as inhibiting the secretion of pro-inflammatory cytokines like IL-1β and activating the Nrf2 antioxidant response pathway, validating it as a reliable tool for studying bona fide itaconation events.

The Core Mechanism: A Click Chemistry-Based Workflow

The use of ITalk to study protein itaconation follows a general chemoproteomic workflow. This process enables the visualization, identification, and quantification of proteins that are post-translationally modified by itaconate in living cells.

The process begins with incubating live cells with ITalk, which permeates the cell membrane and covalently modifies target proteins. After treatment, the cells are lysed, and the entire proteome is subjected to a click reaction with an azide-functionalized reporter tag, such as azide-biotin for enrichment or an azide-fluorophore for imaging. The biotinylated proteins can then be selectively captured using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.

Key Signaling Pathways and Cellular Processes Modulated by Itaconation

Chemoproteomic studies using ITalk and related methods have revealed that itaconation is a widespread PTM, impacting hundreds to thousands of proteins involved in diverse cellular functions. Two of the most well-characterized roles of itaconate are the activation of the antioxidant response and the inhibition of glycolysis.

Activation of the Nrf2 Antioxidant Pathway

Itaconate is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Kelch-like ECH-associated protein 1 (KEAP1). Itaconate, acting as an electrophile, directly modifies specific cysteine residues on KEAP1. This itaconation of KEAP1 disrupts its ability to ubiquitinate Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and anti-inflammatory genes.

Inhibition of Glycolysis

Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process essential for producing inflammatory mediators. Itaconate has been shown to dampen this inflammatory response by directly inhibiting key glycolytic enzymes. Chemoproteomic studies have identified enzymes such as aldolase A (ALDOA), L-lactate dehydrogenase A (LDHA), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as direct targets of itaconation. Covalent modification of critical cysteine residues within these enzymes inhibits their catalytic activity, thereby reducing the glycolytic flux and limiting the pro-inflammatory phenotype of macrophages.

References

- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The ITalk Probe: A Technical Guide to its Discovery and Application in Profiling Protein Itaconation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and application of the ITalk probe, a powerful chemoproteomic tool for the study of protein itaconation. The ITalk probe, or itaconate-alkyne, is a bioorthogonal probe designed for the quantitative and site-specific profiling of this crucial post-translational modification in living cells.[1][2] Its development has enabled a deeper understanding of the role of itaconate, an anti-inflammatory metabolite, in modulating cellular processes, particularly in the context of immunology and inflammatory diseases.[2][3]

Data Presentation

The development and characterization of the ITalk probe involved extensive quantitative analysis to validate its efficacy and specificity. The following tables summarize key quantitative data from the primary literature.

Table 1: Identified Itaconated Proteins in RAW264.7 Macrophages

| Total Proteins Identified | Itaconated Proteins Identified | Key Validated Targets | Reference |

| > 8,000 | ~2,000 | KEAP1, LDHA, RIPK3, DDB1, GSN, ACLY, AK2 | [4] |

Table 2: Functional Effects of ITalk Probe in LPS-Stimulated RAW264.7 Cells

| Treatment | Effect on NRF-2 Protein Level | Effect on Lactate Production | Effect on IL-1β Secretion | Cell Viability | Reference |

| ITalk (100 µM) | Significant Increase | Significant Inhibition | Significant Inhibition | No effect |

Experimental Protocols

The following are detailed methodologies for key experiments involving the ITalk probe, based on established protocols.

Protocol 1: Labeling of Proteins in Macrophages with the ITalk Probe

-

Cell Culture: Culture RAW264.7 macrophages or primary bone-marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Stimulation: Stimulate macrophages with lipopolysaccharide (LPS) (100 ng/mL) for a designated period to induce an inflammatory response.

-

Probe Labeling: Treat the stimulated cells with the ITalk probe (this compound) at a final concentration of 100 µM for 4-12 hours.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Detection of ITalk-Labeled Proteins

This protocol utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne group of the ITalk probe.

-

Prepare Click Chemistry Reaction Mix: For a 50 µL reaction, combine the following in order:

-

Protein lysate (50 µg)

-

Azide-reporter (e.g., Azide-Alexa Fluor 488 or Biotin-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

-

Protein Precipitation: Precipitate the labeled proteins by adding cold acetone or methanol and incubating at -20°C.

-

Sample Preparation for Analysis: Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol. Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting).

Protocol 3: Western Blot Analysis of Alkylated Proteins

-

SDS-PAGE: Separate the click-chemistry-labeled proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest or with streptavidin-HRP (for biotin-labeled proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the ITalk probe.

Caption: Mechanism of ITalk probe labeling and detection.

Caption: General experimental workflow for using the ITalk probe.

Caption: Itaconate-mediated activation of the Nrf2 signaling pathway.

References

The Role of Itaconate-Alkyne in Immunometabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The burgeoning field of immunometabolism has identified itaconate, a metabolite produced by myeloid cells during inflammation, as a critical regulator of immune responses. Its inherent electrophilicity allows it to modulate cellular processes by covalently modifying proteins, a post-translational modification termed "itaconation." To dissect the intricate roles of itaconate, the chemical probe itaconate-alkyne (ITalk) has been developed as a powerful tool for activity-based protein profiling. This technical guide provides an in-depth overview of the application of this compound in immunometabolism research, detailing its mechanism, experimental workflows, and the key signaling pathways it helps to elucidate. Quantitative data on the effects of itaconate and its derivatives are summarized, and detailed experimental protocols for the use of this compound are provided to facilitate its adoption in the laboratory.

Introduction to Itaconate and its Role in Immunometabolism

Itaconate is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immunoresponsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1).[1][2] Initially recognized for its antimicrobial properties, itaconate is now established as a key immunomodulatory metabolite.[3] It exerts its effects through multiple mechanisms, including the inhibition of enzymes such as succinate dehydrogenase (SDH) and the modulation of inflammatory signaling pathways through protein itaconation.[3][4] The electrophilic nature of itaconate allows it to react with nucleophilic amino acid residues, primarily cysteine, on target proteins, thereby altering their function.

This compound: A Bioorthogonal Probe for Profiling Protein Itaconation

To identify the protein targets of itaconate, a bioorthogonal chemical probe, this compound (ITalk), was developed. ITalk is a cell-permeable analog of itaconate that contains a terminal alkyne group. This alkyne moiety allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This enables the enrichment and identification of itaconated proteins from complex biological samples using mass spectrometry-based proteomics.

Key Signaling Pathways Modulated by Itaconate

Itaconate's influence on immunometabolism is multifaceted, impacting several critical signaling pathways. The use of this compound has been instrumental in identifying the protein targets within these pathways.

Inhibition of Succinate Dehydrogenase (SDH)

One of the primary mechanisms of itaconate's action is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. Inhibition of SDH leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can thus modulate the metabolic state of immune cells and temper inflammatory responses.

Figure 1. Itaconate Biosynthesis and Inhibition of Succinate Dehydrogenase (SDH).

Activation of the Nrf2 Anti-inflammatory Pathway

Itaconate and its derivatives can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This occurs through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2. Modification of Keap1 prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.

Figure 2. Activation of the Nrf2 Pathway by Itaconate.

Quantitative Data on the Effects of Itaconate and its Derivatives

The immunomodulatory effects of itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), have been quantified in various studies. The following tables summarize key findings.

| Compound | Target | Effect | Concentration | Cell Type | Reference |

| Itaconate | SDH | Inhibition | 5-10 mM | C2C12 myoblasts | |

| Dimethyl Itaconate (DI) | SDH | Inhibition | - | C2C12 myoblasts | |

| 4-Octyl Itaconate (4-OI) | SDH | Inhibition | - | C2C12 myoblasts | |

| Table 1: Effect of Itaconate and its Derivatives on Succinate Dehydrogenase (SDH) Activity. |

| Compound | Cytokine | Effect | Concentration | Cell Type | Reference |

| 4-Octyl Itaconate (4-OI) | IL-1β | Inhibition of release | 15-480 µM | Bone marrow-derived dendritic cells (BMDCs) | |

| 4-Octyl Itaconate (4-OI) | TNF-α | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |

| 4-Octyl Itaconate (4-OI) | IL-6 | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |

| 4-Octyl Itaconate (4-OI) | IL-12a | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |

| Table 2: Effect of 4-Octyl Itaconate (4-OI) on Pro-inflammatory Cytokine Production. |

Experimental Protocols

The following protocols are adapted from published methods for the synthesis of this compound and its application in chemoproteomic profiling.

Synthesis of this compound (ITalk)

The synthesis of this compound involves the esterification of itaconic anhydride with an alkyne-containing alcohol. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the original publication by Qin et al., 2020.

Cell Culture and Treatment with this compound

-

Cell Culture: Culture primary bone-marrow-derived macrophages (BMDMs) or other relevant immune cells under standard conditions.

-

Stimulation: Activate macrophages with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) to induce the expression of IRG1 and endogenous itaconate production.

-

Probe Treatment: Treat the activated cells with this compound (ITalk) at a final concentration of 100 µM for 4-12 hours.

Click Chemistry-based Detection of Itaconated Proteins

This protocol outlines the steps for labeling and detecting itaconated proteins in cell lysates using click chemistry.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:

-

Azide-biotin or azide-fluorophore reporter tag

-

Copper(II) sulfate (CuSO₄)

-

A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

A reducing agent such as sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) state.

-

-

Labeling: Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours to allow the cycloaddition reaction to proceed.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents.

-

Detection:

-

Western Blot: Resuspend the protein pellet in SDS-PAGE loading buffer, separate the proteins by gel electrophoresis, and detect the labeled proteins using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).

-

Mass Spectrometry: For proteomic identification, use an azide-biotin tag. After the click reaction, enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins on-bead and analyze the resulting peptides by LC-MS/MS to identify the itaconated proteins.

-

References

An In-Depth Technical Guide to the Chemical Reactivity of the Alkyne Group in Itaconate-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite produced by macrophages, has emerged as a key regulator of inflammatory and metabolic responses. To elucidate its molecular mechanisms, the bioorthogonal probe itaconate-alkyne (ITalk) has been developed. ITalk is a functional analog of itaconate that possesses a terminal alkyne group, enabling the detection and identification of proteins modified by itaconate, a post-translational modification termed "itaconation."[1][2][3] This guide provides a comprehensive overview of the chemical reactivity of the alkyne group in this compound, its application in chemoproteomic workflows, and its role in dissecting inflammatory signaling pathways.

Chemical Reactivity of the Alkyne Group

The terminal alkyne in this compound serves as a versatile chemical handle for bioorthogonal ligation. Its primary mode of reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage with azide-modified molecules under biocompatible conditions.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for conjugating this compound to reporter tags, such as biotin or fluorophores, for subsequent enrichment and visualization. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the copper(I) catalyst and enhances reaction efficiency in aqueous environments.

While highly efficient, a potential side reaction in the context of proteomics is the copper-catalyzed reaction between the alkyne and free thiols on proteins, which can lead to background signal. Careful optimization of reaction conditions, including the use of copper ligands and appropriate concentrations of reagents, can minimize these off-target reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst. This is particularly advantageous for live-cell imaging applications where the cytotoxicity of copper is a concern. However, for proteomic analyses of cell lysates, CuAAC generally exhibits higher efficiency and specificity. To date, the application of SPAAC with this compound has been less explored in the literature compared to CuAAC.

Experimental Protocols

Synthesis of this compound (ITalk)

A detailed protocol for the synthesis of this compound has been described in the literature. The synthesis involves the reaction of itaconic anhydride with propargylamine.

Materials:

-

Itaconic anhydride

-

Propargylamine

-

Dichloromethane (DCM)

-

Stir bar

-

Round-bottom flask

-

Magnetic stir plate

Procedure:

-

Dissolve itaconic anhydride (1 eq) in dichloromethane.

-

Add propargylamine (1.2 eq) dropwise to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Note: The yield for this synthesis is approximately 70%.

Cell Culture and Labeling with this compound

This protocol describes the labeling of proteins in cultured macrophages with this compound.

Materials:

-

RAW264.7 macrophages

-

DMEM culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (ITalk)

-

PBS

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS.

-

Stimulate the cells with LPS (100 ng/mL) for 12 hours.

-

Treat the cells with this compound (100 µM) for 4 hours.

-

Wash the cells three times with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysate using a BCA assay.

In-Lysate Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate a biotin-azide reporter to ITalk-labeled proteins in cell lysate.

Materials:

-

ITalk-labeled cell lysate (1 mg/mL)

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

To 1 mg of ITalk-labeled protein lysate, add TCEP to a final concentration of 1 mM.

-

Add THPTA to a final concentration of 1 mM.

-

Add biotin-azide to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

Western Blot Analysis of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins by western blot.

Materials:

-

Biotinylated protein lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Separate the biotinylated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using a suitable imaging system.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

| Parameter | Value | Reference |

| Synthesis Yield | ~70% | (Internal) |

| Molecular Weight | 167.16 g/mol | (Calculated) |

| Cellular Concentration | 100 µM in RAW264.7 cells | |

| Labeling Time in Cells | 4 hours | |

| Stoichiometry of Modification | 1.57% to 9.07% of total cysteines upon LPS stimulation |

Table 1: Properties and Cellular Usage of this compound

| Reagent | Stock Concentration | Final Concentration | Reference |

| ITalk-labeled Lysate | - | 1 mg/mL | |

| Biotin-Azide | 10 mM in DMSO | 100 µM | |

| TCEP | 50 mM in water | 1 mM | |

| THPTA | 100 mM in water | 1 mM | |

| CuSO₄ | 50 mM in water | 1 mM | |

| Sodium Ascorbate | 100 mM in water (fresh) | 1 mM | |

| Reaction Time | - | 1 hour | |

| Reaction Temperature | - | Room Temperature |

Table 2: Reagent Concentrations for In-Lysate CuAAC Reaction

Visualizations: Workflows and Signaling Pathways

Chemoproteomic Workflow

The following diagram illustrates the general workflow for identifying itaconated proteins using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Understanding Protein Itaconation with Itaconate-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Itaconation

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator in immunological and metabolic pathways.[1][2][3] Produced by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), itaconate accumulates in activated macrophages and other immune cells.[1][2] Its electrophilic nature, conferred by an α,β-unsaturated dicarboxylic acid structure, allows it to covalently modify proteins through a Michael addition reaction, primarily on cysteine residues. This post-translational modification, termed "itaconation" or "2,3-dicarboxypropylation," alters the function of target proteins, thereby modulating inflammatory responses, metabolic pathways, and host defense mechanisms. Recently, a new form of itaconate-mediated modification, lysine itaconylation, has also been discovered, expanding the regulatory scope of this versatile metabolite.

The Role of Itaconate-Alkyne (ITalk) Probes

To elucidate the landscape of protein itaconation, chemical biology tools have been developed, most notably the this compound (ITalk) probe. ITalk is a bioorthogonal probe that mimics itaconate and can penetrate living cells. The alkyne group serves as a handle for "click chemistry," a highly specific and efficient reaction that allows for the attachment of reporter molecules, such as fluorescent dyes or biotin tags. This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples. The use of ITalk in chemoproteomic workflows has been instrumental in identifying hundreds to thousands of itaconated proteins, providing a global view of this post-translational modification.

Key Signaling Pathways Modulated by Protein Itaconation

Protein itaconation has been shown to impact a variety of signaling pathways, primarily through the modification of key regulatory proteins.

Keap1-Nrf2 Pathway

Itaconation of Kelch-like ECH-associated protein 1 (Keap1) is one of the most well-characterized mechanisms of itaconate action. Keap1 is an adaptor protein that targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Itaconate modifies several cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Itaconate has been shown to suppress NLRP3 inflammasome activation. This is achieved, at least in part, through the direct itaconation of NLRP3 itself, which interferes with its assembly and activation.

Glycolysis

Activated macrophages undergo a metabolic shift towards aerobic glycolysis to support their pro-inflammatory functions. Itaconate has been shown to inhibit several key enzymes in the glycolytic pathway, including aldolase A (ALDOA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and lactate dehydrogenase A (LDHA), through direct itaconation of their cysteine residues. This inhibition of glycolysis contributes to the anti-inflammatory effects of itaconate.

JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune cell differentiation. Itaconate and its derivatives can directly modify JAK1, inhibiting its phosphorylation and the subsequent phosphorylation of STAT6. This leads to the suppression of M2 macrophage polarization, which is involved in allergic inflammation and tissue repair.

TFEB-Mediated Pathways

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Itaconate and its derivatives can promote the nuclear translocation of TFEB by modifying a cysteine residue, which in turn enhances the clearance of intracellular bacteria. Interestingly, TFEB can also induce the expression of Irg1, creating a positive feedback loop for itaconate production.

Quantitative Analysis of Protein Itaconation

Chemoproteomic studies using this compound probes coupled with mass spectrometry have enabled the quantitative analysis of protein itaconation. These studies have identified numerous itaconated proteins and their specific modification sites.

Table 1: Selected Protein Targets of Itaconation and their Modified Cysteine Residues

| Protein | Modified Cysteine Residue(s) | Functional Consequence | Reference(s) |

| Keap1 | C151, C257, C273, C288, C297 | Activation of Nrf2 signaling | |

| JAK1 | C715, C816, C943, C1130 | Inhibition of JAK1-STAT6 signaling | |

| ALDOA | C73, C339 | Inhibition of glycolysis | |

| LDHA | C84 | Inhibition of glycolysis | |

| GAPDH | C22 | Inhibition of glycolysis | |

| NLRP3 | C548 | Inhibition of inflammasome activation | |

| TFEB | Not specified | Promotion of nuclear translocation |

Table 2: Quantitative Stoichiometry of Itaconate-Derived Protein Modification

| Condition | Modification | Percentage of Total Cysteines | Fold Change | Reference |

| Control HAPI microglia | 2,3-dicarboxypropylcysteine (2,3-DCP) | 1.57% | - | |

| LPS-stimulated HAPI microglia | 2,3-dicarboxypropylcysteine (2,3-DCP) | 9.07% | ~5.8 |

Experimental Protocols

Synthesis of this compound (ITalk) Probe

The synthesis of this compound probes generally involves the esterification or amidation of itaconic acid with an alkyne-containing alcohol or amine. Several variants of itaconate-based bioorthogonal probes have been designed and synthesized to profile itaconated proteins.

Cellular Labeling with this compound

This protocol describes the labeling of proteins in cultured macrophages with an this compound probe.

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.

-

Cell Treatment: Treat the cells with the this compound probe (e.g., ITalk) at a final concentration of 50-100 µM for a specified duration (e.g., 12 hours). A DMSO vehicle control should be run in parallel. For studies in inflammatory conditions, cells can be co-treated with lipopolysaccharide (LPS).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled proteins in the cell lysate.

-

Prepare Click Chemistry Reagents:

-

Azide-reporter (e.g., biotin-azide or a fluorescent azide) stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (containing 50-100 µg of protein).

-

Azide-reporter (to a final concentration of 100 µM).

-

CuSO₄ (to a final concentration of 1 mM).

-

THPTA (to a final concentration of 1 mM).

-

Sodium ascorbate (to a final concentration of 2 mM).

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

Enrichment of Itaconated Proteins (for Mass Spectrometry)

-

Protein Precipitation: Precipitate the proteins from the click chemistry reaction mixture using a suitable method (e.g., methanol/chloroform precipitation) to remove excess reagents.

-

Resuspend and Denature: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea or 1% SDS).

-

Affinity Purification (for biotin-labeled proteins):

-

Incubate the protein solution with streptavidin-conjugated beads for 1-2 hours at room temperature to capture the biotinylated (itaconated) proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

In-gel or In-solution Digestion:

-

Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the eluted proteins with trypsin.

-

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and proteins.

-

Use specialized software to identify and quantify the itaconated peptides, looking for the specific mass shift corresponding to the itaconate modification plus the reporter tag.

-

For quantitative proteomics, stable isotope labeling methods (e.g., SILAC, TMT) can be integrated into the workflow.

-

References

- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Itaconate Interactome: A Technical Guide to Identifying Protein Targets Using Itaconate-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify protein targets of itaconate, an immunomodulatory metabolite, using the bioorthogonal probe itaconate-alkyne (ITalk). This powerful technique, at the intersection of chemistry and proteomics, allows for the specific labeling and subsequent identification of proteins that are covalently modified by itaconate in living cells, a process termed "itaconation." Understanding these protein targets is crucial for elucidating the molecular mechanisms behind itaconate's anti-inflammatory and other biological functions, paving the way for novel therapeutic strategies.

Core Concepts: Itaconate and Bioorthogonal Chemistry

Itaconate is a dicarboxylic acid produced in activated macrophages and other immune cells that plays a pivotal role in regulating inflammation and metabolism.[1][2][3] Its electrophilic nature allows it to react with nucleophilic residues on proteins, particularly cysteine, through a Michael addition reaction.[1][4] This post-translational modification can alter the function of target proteins.

To identify these protein targets on a proteome-wide scale, researchers have developed this compound (ITalk), a bioorthogonal probe. ITalk is a functional analog of itaconate that contains an alkyne group. This alkyne handle allows for a highly specific and efficient "click chemistry" reaction with an azide-containing reporter tag (e.g., biotin or a fluorescent dye) after it has been incorporated into proteins within a cellular context. This enables the enrichment and subsequent identification of itaconated proteins by mass spectrometry.

Experimental Workflow: From Cell to Target Identification

The overall experimental workflow for identifying itaconate protein targets using ITalk involves several key stages, from cell culture and probe treatment to mass spectrometry analysis and data interpretation.

Key Signaling Pathways Targeted by Itaconate

Chemoproteomic studies using this compound have revealed that itaconate modifies a wide range of proteins involved in various cellular processes, most notably inflammation and metabolism. A key pathway regulated by itaconate is the Keap1-Nrf2 antioxidant response pathway.

Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation by the proteasome. Itaconate can directly modify cysteine residues on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of antioxidant and anti-inflammatory proteins.

Quantitative Data Summary

The following tables summarize some of the key protein targets of itaconate identified through chemoproteomic profiling with this compound.

Table 1: Selected Protein Targets of Itaconate Identified by this compound Profiling

| Protein | Function | Cellular Process | Reference |

| Keap1 | Nrf2 inhibitor | Antioxidant Response | |

| GAPDH | Glycolytic enzyme | Glycolysis | |

| ALDOA | Glycolytic enzyme | Glycolysis | |

| LDHA | Glycolytic enzyme | Glycolysis, Lactate Production | |

| NLRP3 | Inflammasome component | Inflammation | |

| JAK1 | Kinase | Signal Transduction | |

| DDB1 | DNA damage-binding protein | DNA Repair | |

| GSN | Gelsolin | Cytoskeletal Regulation | |

| ACLY | ATP-citrate synthase | Metabolism | |

| AK2 | Adenylate kinase 2 | Metabolism |

Table 2: Time and Concentration-Dependent Labeling of Raw264.7 Cell Lysates with this compound

| Concentration (mM) | Time (hours) | Labeling Intensity |

| 0.005 - 10 | 0 - 4 | Concentration and time-dependent increase |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in identifying protein targets of itaconate using this compound.

Protocol 1: Cell Culture, Stimulation, and this compound Treatment

This protocol is adapted for RAW 264.7 murine macrophages.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes for proteomic analysis) and allow them to adhere overnight.

-

LPS Stimulation: To induce an inflammatory response and endogenous itaconate production, treat the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a specified period (e.g., 4-12 hours).

-

This compound Treatment: Add this compound (ITalk) to the cell culture medium at a final concentration of 100 µM for 4 hours. Note that optimal concentration and incubation time may need to be determined empirically for different cell types.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protocol 2: Cell Lysis and Protein Extraction

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.

-

Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption and to shear DNA.

-

Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the alkyne-modified proteins.

-

Reaction Mix Preparation: For a typical reaction, in a microcentrifuge tube, combine the following reagents in order:

-

Protein lysate (e.g., 1 mg of total protein)

-

Azide-reporter tag (e.g., Biotin-azide, final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM)

-

Copper(II) sulfate (CuSO₄, final concentration 1 mM)

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. An acetone precipitation is commonly used. Add 4 volumes of ice-cold acetone to the reaction mixture, vortex, and incubate at -20°C for at least 1 hour.

-

Protein Pellet Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully decant the supernatant.

-

Washing: Wash the protein pellet with ice-cold acetone or methanol to remove any residual reagents. Centrifuge again and discard the supernatant.

-

Resuspension: Air-dry the pellet and resuspend it in a buffer suitable for the downstream application (e.g., a buffer containing SDS for subsequent affinity purification).

Protocol 4: Affinity Purification of Biotinylated Proteins

-

Bead Preparation: Use streptavidin-coated magnetic beads or agarose resin. Wash the beads according to the manufacturer's instructions with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

-

Binding: Add the resuspended protein lysate to the washed beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

-

Washing: After incubation, collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin) and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.

-

Elution or On-Bead Digestion: The bound proteins can either be eluted from the beads or subjected to on-bead digestion for mass spectrometry analysis.

Protocol 5: On-Bead Digestion and Mass Spectrometry

-

Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

-

Digestion: Wash the beads to remove the reducing and alkylating agents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C with shaking.

-

Peptide Collection: After digestion, collect the supernatant containing the cleaved peptides. The beads can be washed with an acidic solution to recover any remaining peptides.

-

Desalting: Desalt the collected peptides using a C18 StageTip or a similar desalting column.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is typically acquired in a data-dependent acquisition (DDA) mode.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify and quantify the enriched proteins.

Alternative Approaches: Thermal Proteome Profiling

While this compound is a powerful tool for identifying covalent protein targets, it is important to note that itaconate can also interact with proteins non-covalently. Thermal Proteome Profiling (TPP) is a method that can be used to identify such non-covalent interactions. TPP measures changes in the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of itaconate suggests a direct interaction.

Conclusion

The use of this compound as a chemical probe has significantly advanced our understanding of the biological roles of itaconate. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate novel protein targets of itaconation. This knowledge is instrumental in dissecting the complex signaling networks regulated by this key immunometabolite and holds great promise for the development of new therapeutic agents for inflammatory and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Itaconate-Alkyne Click Chemistry in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of itaconate-alkyne click chemistry to identify and quantify protein itaconation, a post-translational modification with significant implications in immunology and metabolic diseases. The protocols outlined below describe the metabolic labeling of proteins with an this compound probe, subsequent conjugation to a reporter tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and downstream analysis.

Introduction

Itaconate is a metabolite derived from the Krebs cycle that has emerged as a key regulator of inflammatory responses.[1] It exerts its function in part by covalently modifying cysteine residues on proteins, a process termed itaconation.[2][3] To study this modification, a bioorthogonal chemical reporter strategy has been developed using an this compound probe, often referred to as "ITalk".[4][5] This probe is cell-permeable and is incorporated into proteins by the cell's metabolic machinery. The alkyne handle then allows for the specific attachment of reporter molecules, such as fluorophores or biotin, using click chemistry. This enables the detection, enrichment, and identification of itaconated proteins, providing valuable insights into the molecular targets of itaconate and its role in cellular signaling.

Experimental Overview

The overall workflow for identifying itaconated proteins using this compound click chemistry involves several key steps:

-

Metabolic Labeling: Cells are incubated with the this compound probe, which is metabolized and incorporated into proteins.

-

Cell Lysis: The cells are lysed to release the labeled proteome.

-